Cas no 468-11-1 (Voaluteine, 18-de(methoxycarbonyl)-)

Voaluteine, 18-de(methoxycarbonyl)- structure
468-11-1 structure
Productnaam:Voaluteine, 18-de(methoxycarbonyl)-
CAS-nummer:468-11-1
MF:C20H26N2O2
MW:326.432645320892
CID:1522606
PubChem ID:21589055

Voaluteine, 18-de(methoxycarbonyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Voaluteine, 18-de(methoxycarbonyl)-
    • 9-Ethyl-5'-methoxyspiro[7-azatricyclo[5.3.1.0~3,8~]undecane-4,2'-indol]-3'(1'H)-one
    • 8'-ethyl-5-methoxy-2',3',4a',5',6',7',8',8a'-octahydrospiro[indole-2,4'-[1,6]methanoquinolin]-3(1H)-one
    • (2R,4a'S,6'S,8'R,8a'R)-8'-ethyl-5-methoxy-2',3',4a',5',6',7',8',8a'-octahydrospiro[indole-2,4'-[1,6]methanoquinolin]-3(1H)-one
    • Ibogaine pseudoindoxyl
    • EINECS 207-404-8
    • 468-11-1
    • SCHEMBL4658379
    • Iboluteine
    • Ibogaine psi-indoxyl
    • NS00121111
    • Spiro[2H-indole-2,4'-[4H-1,6]methanoquinolin]-3(1H)-one, 8'-ethyl-2',3',4'a,5',6',7',8',8'a-octahydro-5-methoxy-
    • DQOMBBVESFBJLX-UHFFFAOYSA-N
    • Spiro[2H-indole-2,4'-[4H-1,6]methanoquinolin]-3(1H)-one, 8'-ethyl-2',3',4'a,5',6',7',8',8'a-octahydro-5-methoxy-, (1'R,2R,4'aS,6'S,8'R,8'aR)-
    • Spiro[2H-indole-2,4'-[4H-1,6]methanoquinolin]-3(1H)-one, 8'-ethyl-2',3',4'a,5',6',7',8',8'a-octahydro-5-methoxy-, [1'R-(1'.alpha.,4'.alpha.,4'a.beta.,6'.alpha.,8'.alpha.,8'a.beta.)]-
    • 8'-Ethyl-5-methoxy-2',3',4'a,5',6',7',8',8'a-octahydrospiro[indole-2,4'-[1,6]methanoquinolin]-3(1H)-one
    • DTXSID70963658
    • Inchi: InChI=1S/C20H26N2O2/c1-3-13-8-12-9-16-18(13)22(11-12)7-6-20(16)19(23)15-10-14(24-2)4-5-17(15)21-20/h4-5,10,12-13,16,18,21H,3,6-9,11H2,1-2H3/t12-,13+,16-,18+,20+/m0/s1
    • InChI-sleutel: DQOMBBVESFBJLX-VXLUQLENSA-N
    • LACHT: CCC1CC2CC3C1N(C2)CCC34C(=O)C5=C(N4)C=CC(=C5)OC

Berekende eigenschappen

  • Exacte massa: 326.199
  • Monoisotopische massa: 326.199
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 2
  • Complexiteit: 538
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 41.6A^2
  • XLogP3: 3.5

Experimentele eigenschappen

  • Dichtheid: 1.24
  • Kookpunt: 503.291°C at 760 mmHg
  • Vlampunt: 258.182°C
  • Brekindex: 1.622

Voaluteine, 18-de(methoxycarbonyl)- Gerelateerde literatuur

  • Rishab N. Iyer,David Favela,Guoliang Zhang,David E. Olson Nat. Prod. Rep. 2021 38 307
  • 2. Studies on transition-metal macrocyclic complexes. Single-crystal X-ray structure and electrochemistry of the bis-macrocyclic complex [Cu(L)2][ClO4]2·2H2O (L = 1,4,7-triazacyclononane)
    Andrew D. Beveridge,Aidan J. Lavery,Malcolm D. Walkinshaw,Martin Schr?der J. Chem. Soc. Dalton Trans. 1987 373
  • 3. Metal–carbonyl and metal–nitrosyl complexes. Part XV. Crystal and molecular structure of (3-formyl-N-ethoxycarbonylazepine)tricarbonyliron(0)
    David I. Woodhouse,George A. Sim,James G. Sime J. Chem. Soc. Dalton Trans. 1974 1331
  • 4. Adsorption of cyanine dyes at silver halide surfaces. Part 2.—Spectral properties and coverage
    J. F. Padday,R. S. Wickham Trans. Faraday Soc. 1966 62 1283
  • 5. Enantioselectivity of nickel(II) and copper(II) complexes of Schiff bases derived from amino acids and (S)-o-[(N-benzylprolyl)amino]-acetophenone or (S)-o-[(N-benzylprolyl)amino]benzaldehyde. Crystal and molecular structures of [Ni{(S)-bap-(S)-Val}] and [Cu{(S)-bap-(S)-Val}]
    Yuri N. Belokon,Victor I. Maleyev,Sergei V. Vitt,Mikhail G. Ryzhov,Yuri D. Kondrashov,Sergei N. Golubev,Yuri P. Vauchskii,Anna I. Kazika,Marina I. Novikova,Pavel A. Krasutskii,Aleksandr G. Yurchenko,Inna L. Dubchak,Valeri E. Shklover,Yuri T. Struchkov,Vladimir I. Bakhmutov,Vasili M. Belikov J. Chem. Soc. Dalton Trans. 1985 17
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